molecular formula C9H7BrO3 B1426100 Methyl 2-bromo-4-formylbenzoate CAS No. 90484-52-9

Methyl 2-bromo-4-formylbenzoate

Cat. No.: B1426100
CAS No.: 90484-52-9
M. Wt: 243.05 g/mol
InChI Key: HVGRXTUWUNHKJB-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-formylbenzoate: is an organic compound with the molecular formula C9H7BrO3 and a molecular weight of 243.06 g/mol . It is a derivative of benzoic acid, featuring a bromine atom at the second position and a formyl group at the fourth position on the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 2-bromo-4-formylbenzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The formyl group in this compound can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The formyl group can also be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution Reactions: Products vary depending on the nucleophile used, such as methyl 2-methoxy-4-formylbenzoate when using sodium methoxide.

    Reduction Reactions: Methyl 2-bromo-4-hydroxybenzoate is formed when the formyl group is reduced.

    Oxidation Reactions: Methyl 2-bromo-4-carboxybenzoate is formed when the formyl group is oxidized.

Mechanism of Action

Molecular Targets and Pathways:

    Nucleophilic Substitution: The bromine atom in methyl 2-bromo-4-formylbenzoate is susceptible to nucleophilic attack, leading to substitution reactions.

    Reduction and Oxidation: The formyl group can undergo redox reactions, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

    Methyl 2-bromo-4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a formyl group.

    Methyl 2-bromo-4-carboxybenzoate: Similar structure but with a carboxyl group instead of a formyl group.

    Methyl 2-methoxy-4-formylbenzoate: Similar structure but with a methoxy group instead of a bromine atom.

Uniqueness:

Properties

IUPAC Name

methyl 2-bromo-4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGRXTUWUNHKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90484-52-9
Record name Methyl 2-bromo-4-formylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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